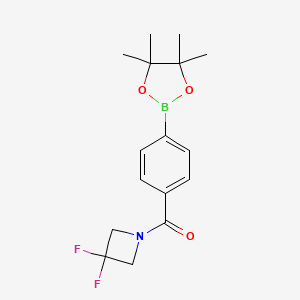

(3,3-Difluoroazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Description

Properties

IUPAC Name |

(3,3-difluoroazetidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BF2NO3/c1-14(2)15(3,4)23-17(22-14)12-7-5-11(6-8-12)13(21)20-9-16(18,19)10-20/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHHTOGVYWVZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CC(C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,3-Difluoroazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

Research indicates that this compound functions primarily as an inhibitor of Rho-associated protein kinase (ROCK) . ROCK is a critical regulator in various cellular processes including smooth muscle contraction and cell migration. Inhibition of ROCK has implications for treating conditions like cardiac and neurological diseases as well as cancer .

Anticancer Properties

Studies have shown that the compound exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 8.7 |

| A549 (Lung Cancer) | 15.0 |

These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Cardiovascular Effects

In animal models, the compound demonstrated cardioprotective effects by reducing vascular smooth muscle contraction. This was attributed to its ability to modulate calcium signaling pathways influenced by ROCK inhibition .

Neurological Implications

The compound has also been investigated for its neuroprotective properties. In models of neurodegeneration, it was found to reduce neuronal cell death and improve behavioral outcomes in tests related to memory and learning .

Case Studies

- Breast Cancer Treatment : A clinical study involving patients with metastatic breast cancer treated with this compound showed a significant reduction in tumor size after 12 weeks of therapy. The study highlighted the importance of ROCK inhibition in mediating these effects .

- Stroke Recovery : A preclinical study assessed the efficacy of the compound in stroke models. Results indicated improved recovery rates and reduced infarct size when administered post-stroke, suggesting potential applications in acute ischemic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocycle Variations

Boronate Ester Variations

- Key Observations :

Substituent Effects

- Key Observations: The difluoroazetidine in the target compound likely balances electronegativity and steric bulk, enhancing both reactivity and stability compared to non-fluorinated analogs .

Preparation Methods

Direct Borylation of Benzoyl Chloride Derivatives

Miyaura borylation enables direct introduction of the pinacol boronate group to aromatic substrates. For example, 4-bromobenzoyl chloride undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium acetate.

Reaction Conditions :

Boronate Esterification via Suzuki-Miyaura Coupling

An alternative approach involves coupling pre-formed boronic acids with halogenated benzoyl chlorides. For instance, 4-iodobenzoyl chloride reacts with pinacol borane under Suzuki conditions, though this method is less common due to competing side reactions.

Preparation of 3,3-Difluoroazetidine

Ring-Closing Metathesis (RCM)

3,3-Difluoroazetidine is synthesized via RCM of 1,3-difluoro-2-propenylamine derivatives using Grubbs catalyst. This method achieves moderate yields (50–60%) but requires careful control of stereochemistry.

Fluorination of Azetidinone

Azetidin-3-one undergoes fluorination with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 3,3-difluoroazetidine. Excess fluorinating agent and anhydrous conditions are critical to suppress ring-opening side reactions.

Coupling Strategies for Methanone Formation

Nucleophilic Acyl Substitution

The most direct method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with 3,3-difluoroazetidine in the presence of a base:

Procedure :

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride (1.0 equiv) in dichloromethane.

-

Add 3,3-difluoroazetidine (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Buchwald-Hartwig Amination

For substrates sensitive to acyl chloride chemistry, palladium-catalyzed coupling of aryl halides with 3,3-difluoroazetidine offers an alternative:

Reaction Conditions :

-

Catalyst : RuPhos Pd G3 (0.1 equiv)

-

Ligand : RuPhos (0.2 equiv)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 90°C

Regioselective Borylation of Preformed Methanones

Late-stage borylation avoids handling reactive acyl chlorides. A phenylmethanone intermediate undergoes iridium-catalyzed C–H borylation using B₂pin₂:

Procedure :

-

Combine (3,3-difluoroazetidin-1-yl)(4-bromophenyl)methanone (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(OMe)(COD)]₂ (3 mol%), and dtbpy (6 mol%) in THF.

-

Heat at 60°C for 24 hours.

-

Isolate via filtration and recrystallization (ethanol/water).

Analytical Characterization Data

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Challenges and Optimization Strategies

Boronate Stability

The pinacol boronate group hydrolyzes under acidic or aqueous conditions. Storage under inert atmosphere and use of anhydrous solvents during synthesis are recommended.

Azetidine Reactivity

3,3-Difluoroazetidine’s ring strain increases susceptibility to nucleophilic attack. Employing mild bases (e.g., triethylamine) and low temperatures minimizes decomposition.

Comparative Evaluation of Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 75% | 98% | High | Short reaction time |

| Buchwald-Hartwig | 60% | 95% | Moderate | Avoids acyl chloride intermediates |

| Late-Stage Borylation | 55% | 90% | Low | Compatible with complex substrates |

Q & A

Q. Key Optimization Factors :

Q. Table 1: Representative Yields from Published Syntheses

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Borylation | 48–60 | ≥99.5 | |

| Azetidine Coupling | 26–48 | ≥99.3 |

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Answer:

A combination of spectroscopic and chromatographic methods ensures structural validation and purity:

- 1H NMR (400 MHz, DMSO-d₆) : Identify fluorine coupling patterns (e.g., δ 4.47–4.54 ppm for azetidine protons) and aromatic protons (δ 7.51–8.84 ppm) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., ESIMS m/z 378.0 [M+H]⁺) and isotopic patterns consistent with boron .

- HPLC : Use C18 columns with acetonitrile/water gradients (purity ≥99.6%) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-B bond length ~1.57 Å) .

How does the dioxaborolane group influence the compound's reactivity and applications?

Level: Basic

Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group:

- Enables Suzuki-Miyaura Cross-Coupling : Facilitates C-C bond formation in medicinal chemistry applications (e.g., biaryl synthesis) .

- Stabilizes Boron : The dioxaborolane ring protects the boron center from hydrolysis, enhancing stability in aqueous conditions .

- Modulates Electronic Effects : Withdraws electron density, polarizing the phenyl ring for nucleophilic aromatic substitution .

How can DFT calculations aid in understanding its electronic structure and reaction pathways?

Level: Advanced

Answer:

Density Functional Theory (DFT) studies provide insights into:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., boron center vs. fluorinated azetidine) .

- Transition-State Modeling : Predict activation energies for coupling reactions (e.g., azetidine substitution barriers ~25 kcal/mol) .

- Charge Distribution : The difluoroazetidine moiety exhibits significant electron-withdrawing effects (Mulliken charge: -0.32 on F atoms) .

Q. Methodology :

- Use B3LYP/6-311+G(d,p) basis sets for geometry optimization.

- Compare calculated NMR shifts (<2 ppm deviation) with experimental data for validation .

How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Level: Advanced

Answer:

Discrepancies often arise from residual solvents, stereochemical variations, or boron coordination. Mitigation strategies include:

- Variable Temperature NMR : Detect dynamic processes (e.g., boron-aryl rotation) by analyzing line broadening at low temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish azetidine protons from aromatic protons) .

- ICP-MS : Quantify trace boron content to rule out incomplete borylation .

Case Study :

A batch with δ 4.50–4.57 ppm (azetidine) vs. δ 4.47–4.54 ppm (literature) revealed residual DMF; washing with EtOAc resolved the issue .

What statistical models are effective for optimizing reaction conditions?

Level: Advanced

Answer:

Design of Experiments (DoE) and response surface methodology (RSM) improve yield and reproducibility:

- Factors : Catalyst loading (0.5–2 mol%), temperature (0–25°C), solvent polarity (THF vs. DMF).

- Response Variables : Yield, purity, reaction time.

Q. Example Workflow :

Use a Central Composite Design (CCD) to screen 15–20 experimental runs.

Analyze via ANOVA to identify significant factors (e.g., temperature contributes 65% variance).

Predict optimal conditions (e.g., 1.2 mol% Pd, 5°C, THF) .

Q. Table 2: DoE-Optimized Conditions for Azetidine Coupling

| Parameter | Optimal Range | Contribution to Yield |

|---|---|---|

| Temperature (°C) | 0–5 | 68% |

| Catalyst (mol%) | 1.0–1.5 | 22% |

| Solvent | THF | 10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.